N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
Description
This compound features a quinoline-2-carboxamide core linked via an ethyl group to a pyridazinone ring substituted with a 4-ethoxyphenyl moiety. The pyridazinone ring (a six-membered diazine with a ketone group) contributes electron-withdrawing properties, while the ethoxyphenyl group enhances lipophilicity.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-19-10-7-18(8-11-19)21-13-14-23(29)28(27-21)16-15-25-24(30)22-12-9-17-5-3-4-6-20(17)26-22/h3-14H,2,15-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGGZAOFHRBKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide, a compound belonging to the class of pyridazinone derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a quinoline backbone, which is known for its diverse biological properties, and a pyridazinone moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| Structure | Pyridazinone derivative |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study published in PMC highlighted that derivatives of imidazole, closely related to this compound, demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involved apoptosis induction and modulation of apoptotic proteins such as Bax and Bcl-2, which are critical in regulating cell death pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It potentially binds to cellular receptors, altering signaling pathways that promote cell survival.
- Gene Expression Modulation : Influences the expression of genes associated with apoptosis and immune responses.
Antimicrobial and Anti-inflammatory Properties
Apart from its anticancer potential, this compound has been explored for antimicrobial and anti-inflammatory activities. Pyridazinone derivatives are known for their ability to modulate inflammatory responses and exhibit antimicrobial properties against various pathogens.
Study 1: Antiproliferative Effects on Cancer Cells
In a comparative study, the compound was evaluated alongside established chemotherapeutic agents like 5-FU and MTX. Results showed that it induced a higher rate of apoptosis in HeLa cells compared to these traditional drugs, suggesting its potential as an effective anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the ethoxyphenyl group significantly influenced the biological activity of the compound. Variations in substituents on the phenyl ring were found to enhance cytotoxicity against cancer cells, indicating the importance of structural optimization for therapeutic efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties:
*Estimated based on structural analogs; †Calculated from analogous compounds in .
Key Observations:
- Core Heterocycle: The target compound’s pyridazinone differs from thienoquinoline () or quinoxaline () cores, influencing electronic properties and binding selectivity.
- Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to aminoethyl () or morpholino () substituents, which may affect membrane permeability and metabolic stability .
- Linker Flexibility : The ethyl linker in the target compound contrasts with rigid piperazine () or pyrrolidine () spacers, allowing adaptive binding modes .
Pharmacological and Physicochemical Properties
- Solubility: Aminoethyl and morpholino groups (–4) enhance aqueous solubility via hydrogen bonding, whereas the target compound’s ethoxyphenyl may necessitate formulation adjustments for bioavailability .
- Activity: Quinoline-4-carboxamides () exhibit antimicrobial activity via membrane disruption, while pyridine-2-carboxamides () target kinases.
Structure-Activity Relationships (SAR)
- Quinoline Position: 2-Carboxamide (target) vs. 4-carboxamide () alters electron density and hydrogen-bonding capacity, impacting target engagement .
- Heterocycle Replacement: Replacing pyridazinone with thienoquinoline () introduces sulfur-based π-stacking but reduces ketone-mediated polar interactions .
Preparation Methods
Formation of the Pyridazinone Core
The pyridazinone ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For this compound, 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl is generated by reacting 4-ethoxyphenylacetohydrazide with maleic anhydride under acidic conditions.
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (80–100°C)
- Catalyst: Concentrated HCl or H₂SO₄
- Time: 6–12 hours
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Ethoxyphenylacetohydrazide | 3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl | 65–72 |
Alkylation to Introduce the Ethyl Linker
The pyridazinone intermediate undergoes alkylation with 1,2-dibromoethane to attach the ethyl spacer. This step requires a strong base to deprotonate the pyridazinone nitrogen, facilitating nucleophilic substitution.
Optimized Protocol :
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: 60–80°C
- Time: 8–16 hours
| Pyridazinone Derivative | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| 3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl | 1,2-Dibromoethane | 2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl bromide | 58–63 |
Coupling with Quinoline-2-Carboxamide
The final step involves amide bond formation between the ethyl-linked pyridazinone and quinoline-2-carboxylic acid . This is achieved via activation of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) , followed by reaction with the amine-terminated intermediate.
Key Steps :
- Acyl Chloride Formation :
- Amide Coupling :
- 2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine + Quinoline-2-carbonyl chloride → Target compound
- Base: Triethylamine (TEA) or pyridine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Time: 12–24 hours
| Amine Intermediate | Acyl Chloride | Product | Yield (%) |
|---|---|---|---|
| 2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine | Quinoline-2-carbonyl chloride | N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide | 45–52 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Pyridazinone Cyclization : Ethanol outperforms acetic acid in yield (72% vs. 65%) due to better solubility of intermediates.
- Alkylation : DMF enhances reaction rates compared to acetone (63% vs. 58% yield) by stabilizing the transition state.
- Amide Coupling : THF provides superior mixing of polar and nonpolar reactants, reducing side products.
Catalytic and Stoichiometric Considerations
- Base Selection : K₂CO₃ in alkylation minimizes hydrolysis of the ethyl bromide intermediate.
- Coupling Agents : Substituting SOCl₂ with oxalyl chloride decreases yields by 15%, likely due to incomplete activation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC Analysis : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Degrades <5% over 6 months at −20°C in anhydrous DMSO.
Comparative Analysis of Synthetic Methods
| Parameter | Pyridazinone Cyclization | Alkylation | Amide Coupling |
|---|---|---|---|
| Yield (%) | 65–72 | 58–63 | 45–52 |
| Key Challenge | Byproduct formation | Hydrolysis | Incomplete activation |
| Scalability | Moderate | High | Low |
Challenges and Troubleshooting
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Pyridazinone Core Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., diketones) under reflux conditions .
- Alkylation : Introducing the ethyl linker via alkylation with ethyl halides, often using polar aprotic solvents like DMF and catalysts such as K₂CO₃ .
- Acetylation : Attaching the quinoline-2-carboxamide group via coupling reagents (e.g., HBTU) in the presence of a base (e.g., triethylamine) . Critical parameters include reaction time, temperature, and purification methods (e.g., column chromatography) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and molecular integrity (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring) .
- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z ~431.4) .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ assays across multiple cell lines to account for tissue-specific effects .
- Assay Standardization : Compare results under identical conditions (e.g., ATP-based viability assays vs. impedance-based systems) .
- Structural Confirmation : Re-evaluate compound purity via X-ray crystallography to rule out isomer contamination .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
- Substituent Modification : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Linker Variation : Test ethylene vs. propylene spacers to balance flexibility and steric hindrance .
- Bioisosteric Replacement : Substitute the quinoline moiety with isoquinoline to improve metabolic stability .
Q. What experimental designs are recommended for elucidating the compound's mechanism of action?
- Target Fishing : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling perturbations .
- In Silico Docking : Model interactions with suspected targets (e.g., HDACs or CXCR3) using AutoDock Vina .
Q. How can researchers address discrepancies in synthetic yields across studies?
- Reaction Optimization : Screen solvents (e.g., THF vs. acetonitrile) and catalysts (e.g., DMAP vs. pyridine) to improve efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
- Scale-Up Protocols : Transition from batch to flow chemistry for reproducible large-scale synthesis .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyridazinone Formation | Hydrazine hydrate, EtOH, reflux | 65–75 | 90 | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 50–60 | 85 | |
| Acetylation | HBTU, TEA, DCM, RT | 70–80 | 95 |
Q. Table 2. Biological Activity Comparison
| Assay Type | Target/Model | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticonvulsant (MES) | Maximal electroshock seizure model | 12.3 | |
| Cytotoxicity (MTT) | HeLa cells | 8.7 | |
| HDAC Inhibition | HDAC1 enzyme | 0.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
